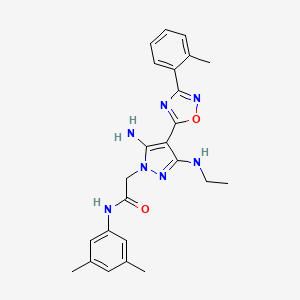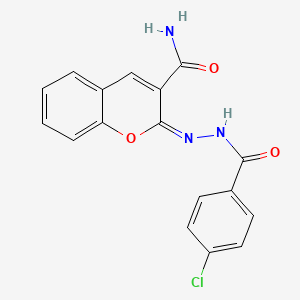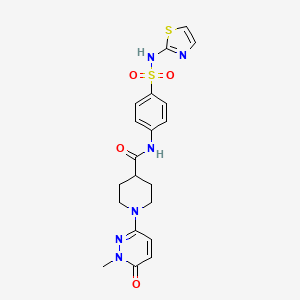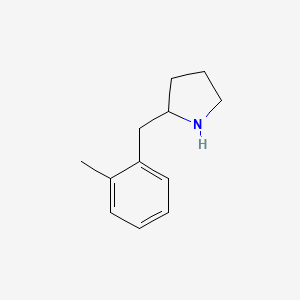![molecular formula C24H23N3O4S2 B2357596 N-benzyl-4-(N,N-dimethylsulfamoyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 941925-76-4](/img/structure/B2357596.png)
N-benzyl-4-(N,N-dimethylsulfamoyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-4-(N,N-dimethylsulfamoyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide, also known as BMT-047, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. In
Scientific Research Applications
Antifungal Potential
- Research has highlighted the synthesis and antifungal potential of various thiazolyl benzamides, including similar compounds to N-benzyl-4-(N,N-dimethylsulfamoyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide. These compounds have demonstrated significant antifungal activity, suggesting potential applications in antifungal drug development (Narayana et al., 2004).
Photodynamic Therapy for Cancer Treatment
- The structure related to this compound has been utilized in the synthesis of zinc phthalocyanine with high singlet oxygen quantum yield. These compounds are promising for photodynamic therapy applications in cancer treatment due to their effective photosensitizing properties (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
- A series of thiazolyl benzamide derivatives, which are structurally related to this compound, have shown promising anticancer activity against various cancer cell lines. These findings suggest the potential use of similar compounds in cancer therapeutics (Ravinaik et al., 2021).
Antimicrobial Activity
- Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial properties. These studies suggest potential applications in the development of new antimicrobial agents (Chawla, 2016).
Gastrointestinal Prokinetic Activity
- Benzamide derivatives, similar to this compound, have been synthesized and shown to possess gastrointestinal prokinetic and antiemetic activities. This indicates potential therapeutic applications in gastrointestinal disorders (Sakaguchi et al., 1992).
Antihyperglycemic Potential
- Structurally related compounds have been synthesized and identified as potent antihyperglycemic agents, offering potential applications in the treatment of diabetes mellitus (Nomura et al., 1999).
properties
IUPAC Name |
N-benzyl-4-(dimethylsulfamoyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-26(2)33(29,30)20-12-9-18(10-13-20)23(28)27(16-17-7-5-4-6-8-17)24-25-21-15-19(31-3)11-14-22(21)32-24/h4-15H,16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITLDTAWXTWCAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=CC(=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2357514.png)
![4'-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2357518.png)


![1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2357521.png)

![1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B2357526.png)



![N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]furan-2-carboxamide](/img/structure/B2357533.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2357534.png)

![2-[(5-Chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2357536.png)